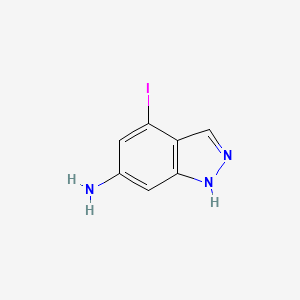

6-Amino-4-iodo-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXCGVBQIKMZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646206 | |

| Record name | 4-Iodo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-88-0 | |

| Record name | 4-Iodo-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Amino-4-iodo-1H-indazole chemical structure and properties

An In-Depth Technical Guide to 6-Amino-4-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of this compound. Given the limited availability of direct experimental data for this specific compound, this paper also draws upon data from closely related indazole analogs to provide a thorough and practical resource.

Core Compound Profile and Chemical Structure

This compound belongs to the indazole class of heterocyclic aromatic compounds, which are noted for their wide range of pharmacological activities.[1][2] The indazole core is a bicyclic system composed of a fused benzene and pyrazole ring.[2] The structure of the title compound is distinguished by an amino group (-NH₂) at the C6 position and an iodine atom (-I) at the C4 position, making it a valuable and versatile intermediate in medicinal chemistry.

The iodine atom can serve as a reactive handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.[3] The amino group provides a site for further functionalization and can be crucial for establishing interactions with biological targets.[4]

Caption: Chemical structure of this compound.

Chemical Identifiers

Precise identification is critical for database searches, procurement, and regulatory documentation. While a unique CAS number for this compound is not readily found in major chemical databases, its properties can be derived from its structure. For comparative purposes, data for the parent compound, 6-Amino-1H-indazole, is provided.

| Identifier | Value for this compound | Value for 6-Amino-1H-indazole |

| Molecular Formula | C₇H₆IN₃ | C₇H₇N₃[5] |

| Molecular Weight | 259.05 g/mol | 133.15 g/mol [5] |

| CAS Number | Not available | 6967-12-0[5] |

| InChI Key | (Predicted) | KEJFADGISRFLFO-UHFFFAOYSA-N[5] |

| Canonical SMILES | (Predicted) C1=C(C2=C(C=C1N)NN=C2)I | C1=C2C(=CC(=C1)N)C=NN2[5] |

Table 1: Chemical Identifiers.

Physicochemical and Spectroscopic Properties

Experimental physicochemical data for this compound are not extensively published. However, properties can be predicted using computational models. The table below summarizes key predicted properties for the title compound, alongside experimental data for the related 6-Amino-1H-indazole for context.

| Property | Value for this compound (Predicted) | Value for 6-Amino-1H-indazole (Experimental) |

| Melting Point | >200 °C (decomposes) | 204-206 °C (decomposes)[5] |

| Boiling Point | ~450.1 °C | ~376.6 °C (Predicted)[5] |

| pKa | ~15.2 (most acidic), ~3.8 (most basic) | 15.61 (Predicted)[5] |

| Solubility | Sparingly soluble in water; soluble in DMSO, Methanol | Soluble in Methanol[5] |

| Appearance | Predicted to be a light brown to brown solid | Light brown powder[5] |

Table 2: Physicochemical Properties.

Synthesis and Experimental Protocols

There is no single, standardized published synthesis for this compound. However, a plausible synthetic route can be designed based on established methodologies for the functionalization of the indazole scaffold. A common strategy involves a multi-step process starting from a commercially available precursor like 6-nitro-1H-indazole.

Representative Synthetic Workflow

A logical synthetic pathway involves two key transformations: electrophilic iodination and reduction of a nitro group. The order of these steps can be critical to achieving the desired regioselectivity.

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocols

The following protocols are generalized procedures adapted from literature on analogous transformations.[5][6] Researchers should perform small-scale trials to optimize conditions for this specific substrate.

Step 1: Iodination of 6-Nitro-1H-indazole

This procedure describes the regioselective iodination at the C4 position, which is activated by the electron-withdrawing nitro group at C6.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-nitro-1H-indazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or a strong acid like sulfuric acid.

-

Reagent Addition: Add an iodinating agent such as N-Iodosuccinimide (NIS) or molecular iodine (I₂) (1.1-1.5 eq.) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product, 4-iodo-6-nitro-1H-indazole, by column chromatography on silica gel.

Step 2: Reduction of 4-Iodo-6-nitro-1H-indazole

This protocol details the reduction of the nitro group to a primary amine.

-

Reaction Setup: Suspend the 4-iodo-6-nitro-1H-indazole (1.0 eq.) in a solvent mixture, typically ethanol or methanol and water.

-

Reagent Addition: Add a reducing agent. Common systems include iron powder (Fe, 5 eq.) with ammonium chloride (NH₄Cl), or tin(II) chloride (SnCl₂, 3 eq.) in concentrated hydrochloric acid (HCl). Catalytic hydrogenation (H₂ gas over Pd/C catalyst) is also an effective method.[5]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Isolation: After completion, cool the reaction and filter it through a pad of Celite to remove the metal salts. If an acidic medium was used, carefully neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH solution).

-

Extraction and Purification: Extract the product into an organic solvent. Dry the combined organic layers and concentrate in vacuo to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Biological Activity and Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives developed as potent therapeutic agents, particularly in oncology.[1][6]

-

Anticancer Potential: Many 6-aminoindazole derivatives have demonstrated significant anticancer and anti-proliferative activities.[4][7][8] They have been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

-

Kinase Inhibition: The indazole core serves as a versatile scaffold for designing kinase inhibitors.[6] Compounds like Axitinib and Pazopanib, which contain an indazole moiety, are approved drugs that target tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR). 6-Iodo-1H-indazole is a known key intermediate in the synthesis of Axitinib.[9]

-

Signaling Pathway Modulation: Indazole-based inhibitors often target key nodes in oncogenic signaling cascades, such as the RAF-MEK-ERK and PI3K-Akt pathways. By blocking the activity of specific kinases in these pathways, they can halt cell proliferation and induce apoptosis in cancer cells.

Caption: Potential role of indazole derivatives as kinase inhibitors.

Conclusion

This compound is a promising, highly functionalized heterocyclic compound. While direct experimental data remains sparse, its structure combines two key features of known bioactive molecules: the 6-aminoindazole core associated with anticancer properties and a C4-iodo substituent that provides a versatile anchor for synthetic elaboration. The synthetic pathways and potential biological applications outlined in this guide, based on established chemical principles and data from related analogs, provide a solid foundation for researchers aiming to explore this molecule's potential in drug discovery and development.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Aminoindazole CAS#: 6967-12-0 [m.chemicalbook.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

Synthesis of 6-Amino-4-iodo-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Amino-4-iodo-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure known to interact with various biological targets, and its derivatives are actively investigated as potent therapeutic agents, particularly as kinase inhibitors.[1][2][3][4][5] This document outlines a plausible synthetic pathway, detailed experimental protocols for key transformations, and expected characterization data.

Synthetic Strategy

The synthesis of this compound is most effectively approached through a three-step sequence starting from the commercially available 6-nitro-1H-indazole. The proposed synthetic route involves:

-

Nitration: Introduction of a nitro group at the 6-position of the indazole ring.

-

Regioselective Iodination: Introduction of an iodine atom at the 4-position of 6-nitro-1H-indazole.

-

Reduction: Conversion of the nitro group to the target amino functionality.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. Safety precautions should be observed, and all reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 6-Nitro-1H-indazole (Starting Material)

While 6-nitro-1H-indazole is commercially available, it can also be synthesized from 2-ethyl-5-nitroaniline.[6]

Reaction Scheme:

Protocol:

A solution of 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 mL) is cooled to 0°C. A solution of sodium nitrite (424 mg, 6.14 mmol) in water (1 mL) is added at once. The reaction mixture is stirred for 15 minutes at 25°C. After 3 hours, any residual solid is removed by filtration, and the filtrate is allowed to stand at room temperature for 3 days. The solution is then concentrated under vacuum, and the residue is diluted with water (2 mL) and stirred vigorously. The solid product is collected by filtration, washed with cold water, and purified by flash chromatography (hexane/ethyl acetate, 4:1) to yield 3-methyl-6-nitro-1H-indazole.[6]

Table 1: Quantitative Data for the Synthesis of 3-methyl-6-nitro-1H-indazole [6]

| Parameter | Value |

| Starting Material | 2-ethyl-5-nitroaniline |

| Key Reagents | Sodium nitrite, Acetic acid |

| Product | 3-methyl-6-nitro-1H-indazole |

| Yield | 40.5% |

| Appearance | Solid |

Step 2: Synthesis of 4-Iodo-6-nitro-1H-indazole

The regioselective iodination at the C4 position of 6-nitro-1H-indazole is a critical step. While direct C4 iodination of indazoles is not widely reported, with electrophilic substitution typically favoring the C3 position,[7] a plausible approach involves direct iodination under specific conditions that may favor the desired isomer. It is important to note that the following protocol is a general method for indazole iodination and may require optimization for regioselectivity.

Reaction Scheme:

Protocol:

To a solution of 6-nitro-1H-indazole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), molecular iodine (I₂) (2.0 equivalents) is added, followed by the portion-wise addition of potassium hydroxide (KOH) (4.0 equivalents). The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to isolate the 4-iodo-6-nitro-1H-indazole isomer.

Table 2: Predicted Quantitative Data for the Synthesis of 4-Iodo-6-nitro-1H-indazole

| Parameter | Predicted Value |

| Starting Material | 6-nitro-1H-indazole |

| Key Reagents | Iodine, Potassium hydroxide |

| Product | 4-Iodo-6-nitro-1H-indazole |

| Yield | Moderate (Requires optimization) |

| Purity | >95% after chromatography |

| Appearance | Yellow solid |

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group of 4-iodo-6-nitro-1H-indazole to the corresponding amine. This transformation can be effectively achieved using reducing agents such as iron powder in the presence of an acid or tin(II) chloride.[8][9][10]

Reaction Scheme:

Protocol using Iron Powder:

4-Iodo-6-nitro-1H-indazole (1.0 equivalent) is dissolved in a mixture of ethanol and a saturated aqueous solution of ammonium chloride. Iron powder (5.0 equivalents) is added, and the mixture is heated to reflux for 2-6 hours. The reaction is monitored by TLC. Upon completion, the hot solution is filtered through Celite to remove the iron salts. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification is achieved by column chromatography or recrystallization.[8][9]

Protocol using Tin(II) Chloride:

To a solution of 4-iodo-6-nitro-1H-indazole (1.0 equivalent) in ethanol, a solution of tin(II) chloride (SnCl₂) (3.0 equivalents) in concentrated hydrochloric acid is added. The mixture is stirred at room temperature or with gentle heating. After the reaction is complete, the mixture is carefully basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried, concentrated, and the product purified as described above.[8][9]

Table 3: Predicted Quantitative Data for the Synthesis of this compound

| Parameter | Predicted Value |

| Starting Material | 4-Iodo-6-nitro-1H-indazole |

| Key Reagents | Iron powder, Ammonium chloride or Tin(II) chloride, HCl |

| Product | This compound |

| Yield | High |

| Purity | >98% after purification |

| Appearance | Off-white to light brown solid |

Characterization Data

The structural confirmation of the synthesized compounds relies on spectroscopic analysis. The following tables summarize the expected NMR and mass spectrometry data for the key intermediate and the final product, based on data from analogous compounds.

Table 4: Predicted Spectroscopic Data for 4-Iodo-6-nitro-1H-indazole

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~13.5 (br s, 1H, NH), ~8.5 (s, 1H, H-5), ~8.2 (s, 1H, H-7), ~8.0 (s, 1H, H-3) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~148 (C-6), ~142 (C-7a), ~135 (C-3), ~125 (C-5), ~120 (C-3a), ~115 (C-7), ~90 (C-4) |

| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₇H₄IN₃O₂: 289.94 |

Table 5: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.5 (br s, 1H, NH), ~7.8 (s, 1H, H-3), ~7.2 (s, 1H, H-5), ~6.8 (s, 1H, H-7), ~5.5 (br s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~150 (C-6), ~140 (C-7a), ~130 (C-3), ~118 (C-3a), ~110 (C-5), ~100 (C-7), ~85 (C-4) |

| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₇H₆IN₃: 259.97 |

Signaling Pathways and Biological Relevance

Indazole derivatives are widely recognized for their potential as kinase inhibitors, which are crucial in cancer therapy.[1][2][3][4][5] The this compound scaffold provides a versatile platform for the development of such inhibitors. The amino group at the 6-position can be further functionalized to interact with key residues in the ATP-binding pocket of various kinases, while the iodine atom at the 4-position can be utilized for further structural modifications via cross-coupling reactions to enhance potency and selectivity.

Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway by this compound derivatives.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the described procedures and conduct thorough characterization to ensure the identity and purity of the synthesized compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 6-Iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

6-Iodo-1H-indazole is a yellow solid at room temperature.[2] Its chemical structure consists of a bicyclic system with a benzene ring fused to a pyrazole ring, with an iodine atom substituted at the 6-position. This compound is valued for its unique electronic properties and its utility as a versatile scaffold in organic synthesis.[2]

| Property | Value | Reference(s) |

| CAS Number | 261953-36-0 | [2][3][4] |

| Molecular Formula | C₇H₅IN₂ | [2][3] |

| Molecular Weight | 244.03 g/mol | [2][3][5] |

| Appearance | Yellow solid | [2] |

| Melting Point | 207.0 to 211.0 °C | [4] |

| Boiling Point | 358.2±15.0 °C (Predicted) | [4] |

| Density | 2.082±0.06 g/cm³ (Predicted) | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature or 0-8 °C. | [2][3][4] |

| Purity | ≥ 96% (HPLC) | [2] |

Experimental Protocols

Synthesis of 6-Iodo-1H-indazole from 6-Aminoindazole

This protocol describes the synthesis of 6-iodo-1H-indazole via diazotization of 6-aminoindazole followed by a Sandmeyer-type reaction with potassium iodide.[1]

Materials:

-

6-aminoindazole

-

Concentrated hydrochloric acid

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

3N Sodium hydroxide (NaOH) solution

-

10% Sodium thiosulfate (Na₂S₂O₃) solution

-

Tetrahydrofuran (THF)

-

n-Hexane

-

Silica gel

Procedure:

-

Prepare a suspension of 6-aminoindazole (10.4g, 78mmol) in water (30mL) in a flask and cool to 0°C.

-

With stirring, add a solution of concentrated hydrochloric acid (35mL, 420mmol) to the suspension at 0°C.

-

Add a solution of sodium nitrite (6.64g, 96mmol) in water (30mL) to the mixture at 0°C and stir for 30 minutes.

-

Add a solution of potassium iodide (15.91g, 96mmol) in water (30mL) at room temperature and continue stirring for 30 minutes.

-

Add dichloromethane (80mL) and heat the mixture to 40°C for 2 hours.

-

Cool the reaction mixture to 0°C and adjust the pH to 14 with a 3N sodium hydroxide solution.

-

Filter the resulting precipitate and wash it with a 10% sodium thiosulfate solution.

-

Dissolve the precipitate in tetrahydrofuran. Add silica gel and stir at room temperature for 1 hour.

-

Add n-hexane (600mL) and filter the mixture.

-

Wash the residue twice with a THF/n-hexane (1/3 v/v) solution.

-

Remove the solvent under reduced pressure to obtain 6-iodo-1H-indazole as an orange powder (15.23g, 80% yield).[1]

Synthesis of 6-Iodo-1H-indazole from 6-Bromo-1H-indazole

This protocol outlines an alternative synthesis route starting from 6-bromo-1H-indazole.[6]

Materials:

-

6-bromo-1H-indazole (Formula V compound)

-

Potassium iodide (KI)

-

1,4-Dioxane

-

Tetrabutylammonium iodide

-

Cuprous iodide (CuI)

-

N,N'-Dimethylethylenediamine

-

Ethyl acetate

-

20% Ammonia solution

-

Acetonitrile

Procedure:

-

In a reactor, combine 6-bromo-1H-indazole (5.0g), potassium iodide (13.38g), and 1,4-dioxane (50mL).

-

Add tetrabutylammonium iodide (0.2g), cuprous iodide (0.51g), and N,N'-dimethylethylenediamine (0.47g).[6]

-

Heat the mixture to reflux and maintain for 48 hours.[6]

-

After completion, cool the reaction mixture to room temperature and filter.

-

Concentrate the filtrate. Dissolve the resulting concentrate in ethyl acetate.

-

Wash the ethyl acetate layer with a 20% ammonia solution and separate the organic phase.

-

Concentrate the organic phase.

-

Recrystallize the concentrate from acetonitrile to obtain 6-iodo-1H-indazole (yield: 84.2%).[6]

Applications in Drug Development

6-Iodo-1H-indazole is a valuable building block in the synthesis of pharmacologically active molecules, particularly in the development of anti-cancer agents.[2] Its primary application is as a key intermediate in the synthesis of Axitinib, a potent and selective tyrosine kinase inhibitor.[1]

Role in Axitinib Synthesis and Mechanism of Action

Axitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), which are crucial for angiogenesis, the process of new blood vessel formation that tumors rely on for growth and metastasis. The indazole core of Axitinib is essential for its binding to the ATP-binding pocket of these kinases.

Below is a simplified representation of the Axitinib synthesis workflow starting from 6-iodo-1H-indazole and its subsequent mechanism of action.

Other Potential Applications

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[7] Derivatives of indazole have been investigated for various therapeutic applications, including:

-

Anti-inflammatory agents : Some indazole derivatives exhibit anti-inflammatory properties.[8]

-

Antimicrobial and Antiparasitic agents : The indazole nucleus is found in compounds with activity against bacteria, fungi, and parasites.[7][8]

-

Neurological Disorders : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders.[2]

-

Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors : 6-Aminoindazole derivatives have been designed and evaluated as IDO1 inhibitors, which have potential in cancer immunotherapy.[9]

The following diagram illustrates the diverse therapeutic areas where indazole derivatives have shown potential.

Safety and Handling

Hazard Identification:

-

Harmful if swallowed.[5]

-

Causes skin irritation.[5]

-

Causes serious eye irritation.[5]

-

May cause respiratory irritation.[5]

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a well-ventilated place and keep the container tightly closed.

This guide is intended for informational purposes for qualified professionals. Always refer to the specific Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 261953-36-0|6-Iodo-1H-indazole|BLD Pharm [bldpharm.com]

- 4. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]

- 5. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Characterization of 6-Amino-4-iodo-1H-indazole: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally derived spectroscopic data for 6-Amino-4-iodo-1H-indazole is limited. The data presented in this guide is predictive, based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This document serves as a reference for the expected analytical data and provides standardized protocols for its experimental acquisition.

Predicted Spectroscopic Data

The structural characterization of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below are the predicted data for each technique, summarized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise molecular structure.[1] The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) in a deuterated solvent such as DMSO-d₆, which is commonly used for indazole derivatives to observe the exchangeable N-H proton.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| 1-H (Indazole NH) | ~13.0 - 13.5 | broad singlet | Chemical shift is concentration and solvent dependent. |

| 3-H | ~8.0 - 8.2 | singlet | Expected to be the most downfield aromatic proton. |

| 5-H | ~7.3 - 7.5 | doublet (d) | Coupled to 7-H with a small meta coupling constant (J ≈ 1-2 Hz). |

| 7-H | ~6.8 - 7.0 | doublet (d) | Coupled to 5-H with a small meta coupling constant (J ≈ 1-2 Hz). Upfield shift due to the adjacent amino group. |

| -NH₂ (Amino) | ~5.0 - 5.5 | broad singlet | Exchangeable with D₂O. Chemical shift is variable. |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 | ~135 - 140 | |

| C3a | ~140 - 142 | |

| C4 | ~90 - 95 | Significant upfield shift due to the heavy atom effect of iodine. |

| C5 | ~125 - 130 | |

| C6 | ~145 - 150 | Downfield shift due to the attached amino group. |

| C7 | ~100 - 105 | Upfield shift due to the ortho amino group. |

| C7a | ~115 - 120 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[2]

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Indazole) | Stretch | 3200 - 3400 | Medium, Broad |

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Sharp (two bands for -NH₂)[3] |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C=C (Aromatic) | Stretch | 1550 - 1620 | Medium to Strong |

| N-H | Bend | 1500 - 1600 | Medium |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-I | Stretch | 500 - 600 | Weak to Medium |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.[4]

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₇H₆IN₃ | |

| Molecular Weight | 258.96 g/mol | (Calculated using isotopic masses) |

| Predicted [M+H]⁺ | 259.9662 | High-resolution ESI-TOF would confirm this exact mass. |

| Key Fragmentation | [M-I]⁺, [M-HCN]⁺ | Loss of the iodine atom is a likely fragmentation pathway. |

| Isotopic Pattern | The presence of iodine (¹²⁷I is ~100% abundant) will not produce a characteristic M+2 peak like chlorine or bromine.[5] |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the solid this compound sample.[6] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[6] Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).[1] Ensure the sample is fully dissolved, using gentle vortexing if necessary.[6]

-

¹H NMR Acquisition: The experiment is typically run on a 400 MHz or higher field spectrometer.[7] The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[6] A standard one-dimensional proton spectrum is acquired with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to yield singlets for each carbon signal.[1] Due to the low natural abundance of ¹³C, a greater number of scans is required. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

For solid samples, the Attenuated Total Reflectance (ATR) method is common due to its minimal sample preparation.[8]

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9]

-

Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal.[9] Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[9]

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of percent transmittance or absorbance.[10]

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL or less) in a high-purity solvent such as methanol or acetonitrile.[4]

-

Ionization: Introduce the sample solution into the mass spectrometer. Electrospray Ionization (ESI) is a common soft ionization technique suitable for this type of molecule, which will likely generate a protonated molecular ion ([M+H]⁺).[11]

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[12] These analyzers are capable of measuring mass-to-charge ratios with high accuracy, often to four or five decimal places.[13]

-

Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass for the molecular formula C₇H₆IN₃ to confirm the elemental composition.[13]

Visualization of Analytical Workflow

The logical flow for the characterization of a newly synthesized compound like this compound is depicted below. This workflow ensures that comprehensive data is collected to confirm the compound's identity and structure.

References

- 1. benchchem.com [benchchem.com]

- 2. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. measurlabs.com [measurlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. rsc.org [rsc.org]

- 8. jascoinc.com [jascoinc.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. fiveable.me [fiveable.me]

- 12. rsc.org [rsc.org]

- 13. Application of High Resolution Mass Spectrometry in Organic Chemistry | CHIMIA [chimia.ch]

6-Amino-4-iodo-1H-indazole: A Technical Overview of a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-iodo-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a prominent feature in numerous biologically active compounds, recognized for its role as a versatile pharmacophore.[1][2] Derivatives of indazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[2] The presence of both an amino group and an iodine atom on the indazole ring of this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[3][4] This technical guide provides a summary of the available physical and chemical properties of this compound, along with relevant information on its synthesis and potential biological significance.

Core Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be identified.

| Property | Value | Source |

| CAS Number | 885519-88-0 | Internal Google Search |

| Molecular Formula | C₇H₆IN₃ | Internal Google Search |

| Molecular Weight | 259.05 g/mol | [5] |

| IUPAC Name | 4-iodo-1H-indazol-6-amine | Internal Google Search |

| Canonical SMILES | NC1=CC(I)=C2C=NNC2=C1 | Internal Google Search |

Physicochemical Characteristics

| Property (for 6-Iodo-1H-indazole) | Value | Source |

| Melting Point | 207.0 to 211.0 °C | [6] |

| Boiling Point (Predicted) | 358.2 ± 15.0 °C | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| pKa (Predicted) | 12.96 ± 0.40 | [7] |

It is important to note that the presence of the amino group at the 6-position in this compound would likely alter these properties.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the searched literature, a potential synthetic route can be inferred from general organic chemistry principles and published methods for related compounds. A plausible approach involves the reduction of a corresponding nitro-indazole precursor. A relevant patent describes the synthesis of 4,6-disubstituted 1H-indazole derivatives, which includes a general method for the reduction of a nitro group to an amino group using iron powder in the presence of ammonium chloride.[8]

The synthesis workflow can be conceptualized as follows:

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of 6-Amino-4-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile of 6-Amino-4-iodo-1H-indazole

The molecular structure of this compound, featuring an amino group, an iodine atom, and an indazole core, suggests a complex solubility profile. The presence of the amino group and the nitrogen atoms in the indazole ring allows for hydrogen bonding with protic solvents, which would contribute to its solubility in polar solvents. However, the aromatic indazole ring and the large, hydrophobic iodine atom are expected to decrease its aqueous solubility.

Based on qualitative data for a structurally related compound, 6-iodo-1H-indazole, slight solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol can be anticipated. The addition of the amino group in this compound might slightly enhance its polarity and potential for hydrogen bonding, possibly leading to a modest increase in solubility in protic solvents compared to its non-amino counterpart.

The solubility of this compound is also expected to be highly dependent on the pH of the medium. The amino group is basic and will become protonated at acidic pH, forming a more soluble salt. Therefore, its solubility is likely to be significantly higher in acidic aqueous solutions compared to neutral or basic solutions.

A summary of the predicted solubility is presented in the table below. It is important to note that these are qualitative predictions and must be confirmed by experimental data.

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous | ||

| Acidic (e.g., HCl) | High | Protonation of the amino group leads to the formation of a more soluble salt. |

| Neutral (e.g., Water) | Low | The hydrophobic indazole ring and iodine atom likely dominate, leading to poor aqueous solubility. |

| Basic (e.g., NaOH) | Low | The amino group remains unprotonated, and the overall molecule retains its hydrophobic character. |

| Organic | ||

| Polar Aprotic | Moderate to High | Solvents like DMSO and DMF are good hydrogen bond acceptors and can solvate both polar and nonpolar parts of the molecule. |

| Polar Protic | Slight to Moderate | Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, but the hydrophobic regions may limit high solubility. |

| Nonpolar | Low | The presence of polar functional groups (amino, indazole nitrogens) is expected to result in poor solubility in nonpolar solvents like hexane and toluene. |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the preclinical development of any potential drug candidate. The shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reliability.[1][2]

2.1. Equilibrium Solubility Determination using the Shake-Flask Method

This protocol describes the determination of the thermodynamic equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, pH buffers, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent in which it is freely soluble (e.g., DMSO).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Analyze the calibration standards by HPLC to generate a calibration curve of peak area versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Record the weight of the added solid.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a constant temperature incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[2][3] A preliminary kinetic study can be performed by taking samples at different time points (e.g., 4, 8, 16, 24, 48, 72 hours) to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The solubility is expressed in units such as mg/mL or µg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of a compound like this compound.

Caption: Experimental workflow for equilibrium solubility determination.

References

The Indazole Scaffold: A Privileged Core for Modern Drug Discovery

A Technical Guide to the Research Applications of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile framework for the design of potent and selective modulators of a wide range of biological targets. This has led to the successful development of several FDA-approved drugs and a robust pipeline of clinical candidates. This technical guide provides an in-depth overview of the significant research applications of substituted indazoles, focusing on their utility in oncology, inflammation, and neuroscience, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to empower researchers in their drug discovery endeavors.

I. Indazoles in Oncology: Targeting Key Cancer Pathways

Substituted indazoles have made a profound impact in oncology, primarily through the development of targeted therapies that inhibit key enzymes driving cancer progression.

Kinase Inhibition

Many indazole derivatives are potent inhibitors of protein kinases, enzymes that play a critical role in cell signaling pathways controlling proliferation, survival, and angiogenesis.[1]

Pazopanib , an indazole-containing compound, is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[2] It potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α, -β), and c-Kit.[3] Inhibition of the VEGFR-2 signaling cascade is a key mechanism for its anti-angiogenic effects.

Axitinib is another FDA-approved indazole-based kinase inhibitor used in the treatment of advanced renal cell carcinoma. It is a potent and selective inhibitor of VEGFR-1, -2, and -3.

The indazole scaffold has also been explored for the inhibition of other kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFR) and BRAF.[4][5]

PARP Inhibition

Niraparib , an indazole-based compound, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[6] These enzymes are central to the repair of single-strand DNA breaks.[7][8] In cancers with mutations in BRCA1 or BRCA2 genes, which are deficient in the homologous recombination repair pathway for double-strand breaks, inhibition of PARP leads to synthetic lethality and tumor cell death.[7] Niraparib is approved for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[6]

Quantitative Bioactivity Data of Indazole-Based Inhibitors

The following tables summarize the in vitro potency of representative substituted indazoles against their primary targets.

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| Pazopanib | VEGFR-2 | Kinase Assay | 30 nM (IC50) | [2][9] |

| Pazopanib | c-Kit | Kinase Assay | 48 nM (IC50) | [3] |

| Pazopanib | PDGFR-β | Kinase Assay | 215 nM (IC50) | [3] |

| Niraparib | PARP-1 | Enzymatic Assay | 3.7 nM (IC50) | [10] |

| Indazole Derivative 16 | COX-2 | Enzymatic Assay | 409 nM (IC50) | [11][12] |

| Indazole Derivative 3d | BRAF(V600E) | Kinase Assay | 220 nM (IC50) | [13] |

Table 1: Quantitative bioactivity data for indazole-based enzyme inhibitors.

II. Indazoles in Inflammation and Neuroscience

Anti-Inflammatory Applications

The indazole scaffold has been utilized to develop potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Several indazole series have been synthesized and shown to exhibit high selectivity and potent inhibitory activity against COX-2.[11][12]

Modulators of Cannabinoid Receptors

Indazole-3-carboxamides have been identified as a significant class of synthetic cannabinoid receptor agonists.[14] These compounds often display high potency for the CB1 receptor, which is primarily expressed in the central nervous system.[14][15] The modular nature of their synthesis has unfortunately led to their emergence as designer drugs, but it also highlights the potential for developing therapeutically useful CB1 modulators for conditions such as pain, nausea, and appetite stimulation.[16]

Quantitative Bioactivity Data of Indazole-Based Modulators

| Compound | Target | Assay Type | EC50 / Ki | Reference |

| S-form Indazole Derivative | CB1 Receptor | Binding Assay | 78.4 nM (Ki) | [14] |

| MDMB-5'F-BUTINACA | CB1 Receptor | Functional Assay | 5.75 nM (EC50) | [15] |

| AB-FUBINACA | CB1 Receptor | Functional Assay | 11.6 nM (EC50) | [14] |

| AB-PINACA | CB1 Receptor | Functional Assay | 2.1 nM (EC50) | [14] |

Table 2: Quantitative bioactivity data for indazole-based cannabinoid receptor modulators.

III. Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which substituted indazoles operate is crucial for understanding their mechanism of action and for designing new experiments.

VEGFR-2 Signaling Pathway Inhibition

// Nodes VEGF [label="VEGF-A", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2\n(Receptor Tyrosine Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mrecord]; Pazopanib [label="Pazopanib\n(Indazole Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nMigration, Survival\n(Angiogenesis)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges VEGF -> VEGFR2 [label=" Binds"]; Pazopanib -> VEGFR2 [label=" Inhibits\nAutophosphorylation", arrowhead=tee, color="#EA4335"]; VEGFR2 -> {PLCg, PI3K, RAS} [label=" Activates"]; PI3K -> AKT; RAS -> RAF -> MEK -> ERK; {AKT, ERK, PLCg} -> Proliferation [arrowhead=vee];

// Invisible edges for alignment edge[style=invis]; VEGF -> Pazopanib; }

Caption: Pazopanib inhibits VEGF-A-mediated angiogenesis by blocking VEGFR-2 autophosphorylation.

PARP-1 Inhibition and Synthetic Lethality

// Nodes SSB [label="Single-Strand\nDNA Break (SSB)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; PARP1 [label="PARP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Niraparib [label="Niraparib\n(Indazole Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; BER [label="Base Excision Repair\n(BER)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DSB [label="Double-Strand\nDNA Break (DSB)\nat Replication Fork", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; HR [label="Homologous\nRecombination (HR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BRCA_WT [label="Functional BRCA1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; BRCA_Mut [label="Mutated BRCA1/2", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Death [label="Cell Death\n(Synthetic Lethality)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges SSB -> PARP1 [label=" recruits"]; Niraparib -> PARP1 [label=" inhibits", arrowhead=tee, color="#EA4335"]; PARP1 -> BER [label=" initiates"]; BER -> Cell_Survival; {PARP1, SSB} -> DSB [label=" PARP inhibition\nleads to"]; DSB -> HR [label=" repaired by"]; BRCA_WT -> HR [label=" enables"]; BRCA_Mut -> HR [label=" disables", arrowhead=tee, color="#EA4335"]; HR -> Cell_Survival; {DSB, BRCA_Mut} -> Cell_Death; }

Caption: Niraparib induces synthetic lethality in BRCA-mutant cells by inhibiting PARP-1-mediated DNA repair.

General Workflow for Evaluating Indazole Candidates

Caption: A typical workflow for the discovery and development of novel indazole-based therapeutic agents.

IV. Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of drug discovery research. The following sections provide methodologies for key assays used to characterize substituted indazoles.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted indazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[17]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[18]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), which can be perturbed by anticancer agents.[20]

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cell cycle phases by flow cytometry.

Protocol:

-

Cell Treatment: Plate cells and treat with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes.[20]

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[20] Incubate for at least 30 minutes on ice or store at 4°C for up to two weeks.[20]

-

Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.[20]

-

RNAse Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) to eliminate RNA, ensuring that PI only stains DNA. Incubate at room temperature for 5 minutes.[20][21]

-

PI Staining: Add 400 µL of PI staining solution (50 µg/mL in PBS) to the cells.[20]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot, followed by a pulse width vs. pulse area plot to exclude doublets.[21] Collect PI fluorescence data on a linear scale.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M populations from the DNA content histogram and quantify the percentage of cells in each phase.[20]

V. Conclusion

The indazole scaffold is a cornerstone of modern medicinal chemistry, providing a robust framework for developing targeted therapies. The diverse biological activities, ranging from kinase and PARP inhibition in oncology to COX inhibition and cannabinoid receptor modulation, underscore its versatility.[8][20] The continued exploration of structure-activity relationships, coupled with advanced synthetic methodologies, will undoubtedly expand the therapeutic applications of substituted indazoles. This guide serves as a foundational resource, providing the necessary data, protocols, and pathway insights to facilitate the ongoing discovery and development of novel indazole-based therapeutics.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP1 - Wikipedia [en.wikipedia.org]

- 8. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, biological evaluation of novel 4,5-dihydro-2H-pyrazole 2-hydroxyphenyl derivatives as BRAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system - Google Patents [patents.google.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. atcc.org [atcc.org]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. wp.uthscsa.edu [wp.uthscsa.edu]

- 21. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to 6-Amino-4-iodo-1H-indazole: Discovery and History

An Important Note on the Subject Compound:

Initial comprehensive research into the chemical entity "6-Amino-4-iodo-1H-indazole" has revealed a significant lack of specific, publicly available scientific literature, quantitative data, and detailed experimental protocols for this exact structure. The compound does not appear to be a widely synthesized, studied, or commercialized molecule.

However, the search results contain substantial information on structurally related and highly significant compounds, particularly 6-iodo-1H-indazole and various 6-aminoindazole derivatives. The former is a crucial, well-documented intermediate in the synthesis of the FDA-approved kinase inhibitor, Axitinib.

Given the scarcity of data on the requested topic, this technical guide will focus on the discovery, synthesis, and application of these closely related and industrially relevant indazole derivatives. This approach allows for the fulfillment of the core technical requirements of the request—providing detailed protocols, data tables, and pathway diagrams—within the context of the broader and better-documented 6-substituted indazole chemical space.

Introduction to the Indazole Scaffold

The indazole scaffold is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. This structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Indazole-containing compounds are integral to numerous approved drugs, including the anti-emetic Granisetron and the multi-kinase inhibitors Pazopanib and Axitinib. Their utility stems from their ability to act as bioisosteres of indoles, forming key hydrogen bond interactions within the ATP-binding pockets of protein kinases.[3]

Synthesis and History of Key 6-Substituted Indazoles

While the history of this compound is not documented, the synthetic routes to key precursors and analogs are well-established, primarily driven by the development of the anticancer drug Axitinib.

Synthesis of 6-iodo-1H-indazole

6-iodo-1H-indazole is a pivotal intermediate in the synthesis of Axitinib, a potent and selective tyrosine kinase inhibitor.[4] Two primary synthetic routes from commercially available starting materials are commonly cited.

Route 1: Diazotization of 6-aminoindazole

This classical route involves the conversion of a 6-amino group into a diazonium salt, which is subsequently displaced by iodine.

Route 2: Halogen Exchange from 6-bromo-1H-indazole

A more modern approach involves a copper-catalyzed halogen exchange reaction, replacing a bromine atom with iodine.

Biological Activity and Applications

The primary application of 6-substituted indazoles is in the field of oncology, specifically as protein kinase inhibitors.[3] The indazole ring serves as an effective hinge-binding motif, crucial for anchoring the inhibitor to the target enzyme.

Role in Kinase Inhibition

6-aminoindazole and 6-iodo-1H-indazole are precursors to drugs that target key signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels). Axitinib, derived from 6-iodo-1H-indazole, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[5]

Quantitative Data on Indazole Derivatives

While no data exists for this compound, extensive research on related compounds demonstrates the potency of this class. The following table summarizes inhibitory concentration (IC₅₀) and dissociation constant (Kᵢ) values for selected indazole-based kinase inhibitors.

| Compound Class | Target Kinase | Assay Type | IC₅₀ / Kᵢ (nM) | Reference |

| Axitinib Derivative | PLK4 | Enzymatic | Kᵢ = 4.2 | [6] |

| 1H-Indazol-3-amine | FGFR1 | Enzymatic | IC₅₀ < 4.1 | [3] |

| 1H-Indazol-3-amine | FGFR2 | Enzymatic | IC₅₀ = 2.0 | [3] |

| 6-aminoindazole deriv. | HCT116 Cells | Cell-based | IC₅₀ = 400 | [1] |

| Indazole-pyrimidine | VEGFR-2 | Enzymatic | IC₅₀ = 34.5 | [3] |

Detailed Experimental Protocols

The following are detailed, representative protocols for the synthesis of key 6-substituted indazoles, adapted from the scientific and patent literature.

Protocol 1: Synthesis of 6-iodo-1H-indazole from 6-aminoindazole[5]

-

Preparation: Prepare a suspension of 6-aminoindazole (10.4 g, 78 mmol) in water (30 mL) in a reaction vessel equipped for cooling and stirring. Cool the suspension to 0°C using an ice bath.

-

Diazotization: While maintaining the temperature at 0°C, add a solution of concentrated hydrochloric acid (35 mL, 420 mmol). Subsequently, add a solution of sodium nitrite (6.64 g, 96 mmol) in water (30 mL) dropwise. Stir the mixture vigorously at 0°C for 30 minutes.

-

Iodination: To the resulting diazonium salt solution, add a solution of potassium iodide (15.91 g, 96 mmol) in water (30 mL). Allow the mixture to warm to room temperature and continue stirring for 30 minutes.

-

Workup: Add dichloromethane (80 mL) to the reaction mixture and heat to 40°C for 2 hours. After heating, cool the mixture back to 0°C.

-

Isolation: Adjust the pH of the biphasic mixture to approximately 14 using a 3N sodium hydroxide solution, which will cause the product to precipitate.

-

Purification: Filter the resulting precipitate. Wash the collected solid with a 10% sodium thiosulfate solution to remove residual iodine, followed by washes with water. Dissolve the crude product in tetrahydrofuran, add silica gel, and stir for 1 hour. Filter and wash the silica with a THF/n-hexane solution. Concentrate the filtrate under reduced pressure to yield the final product.

Protocol 2: Synthesis of 6-iodo-1H-indazole from 6-bromo-1H-indazole[5][8]

-

Preparation: To a reaction flask, add 6-bromo-1H-indazole (e.g., 5.0 g), potassium iodide (13.38 g), 1,4-dioxane (50 mL), and tetrabutylammonium iodide (0.2 g).

-

Catalyst Addition: To the stirred suspension, add the copper catalyst, cuprous iodide (0.51 g), and the ligand, N,N'-dimethylethylenediamine (0.47 g).

-

Reaction: Heat the mixture to reflux (approximately 101°C) and maintain reflux for 48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash the organic layer with a 13-20% ammonia solution to remove the copper catalyst. Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate.

-

Crystallization: Recrystallize the crude product from acetonitrile to obtain pure 6-iodo-1H-indazole.[4][7]

Conclusion

Although a direct history of this compound is not available in the public domain, the indazole scaffold, particularly with substitution at the 6-position, is of immense importance to medicinal chemistry and drug development. The synthetic pathways to key intermediates like 6-aminoindazole and 6-iodo-1H-indazole are well-defined and crucial for the production of life-saving kinase inhibitors. The structure's ability to effectively interact with the hinge region of protein kinases has solidified its role as a privileged scaffold in the ongoing development of targeted cancer therapies. Further research into novel substitution patterns on the indazole core continues to be a promising avenue for discovering next-generation therapeutics.

References

- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Reactivity of the Amino and Iodo Groups in 6-Amino-4-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-4-iodo-1H-indazole is a bifunctional heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of complex molecules, particularly kinase inhibitors.[1] This technical guide provides a comprehensive overview of the reactivity of its two key functional groups: the 6-amino group and the 4-iodo group. Understanding the chemoselectivity of these groups under various reaction conditions is crucial for the strategic design and synthesis of novel therapeutic agents. This document details the expected reactivity, provides illustrative experimental protocols based on analogous systems, and presents quantitative data where available, offering a practical resource for researchers in drug discovery and development.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its unique structure, an isostere of the endogenous signaling molecule indole, allows it to interact with a wide range of biological targets.[3] Indazole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1][4] Dysregulation of these pathways is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

The functionalization of the indazole ring is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. This compound offers two distinct points for diversification: a nucleophilic amino group and an electrophilic iodo group, making it a valuable building block for creating libraries of novel compounds.

Comparative Reactivity of the Amino and Iodo Groups

The selective functionalization of either the 6-amino or the 4-iodo group in this compound is dictated by the choice of reaction conditions and reagents. In general, the amino group is more susceptible to nucleophilic and electrophilic reactions under standard organic synthesis conditions, while the iodo group is primarily reactive in transition metal-catalyzed cross-coupling reactions.

Reactivity of the 6-Amino Group

The lone pair of electrons on the nitrogen atom of the 6-amino group makes it a nucleophilic center. It readily participates in reactions with electrophiles.

-

Acylation: The amino group can be easily acylated using acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during subsequent transformations or to introduce specific functionalities that can interact with the target protein.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This modification can alter the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity.

-

Reductive Amination: The amino group can be alkylated via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[5][6] This allows for the introduction of a wide variety of alkyl substituents.[5]

Reactivity of the 4-Iodo Group

The carbon-iodine bond at the 4-position is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the iodoindazole with an organoboron reagent. It is a versatile method for introducing aryl, heteroaryl, or vinyl groups at the 4-position.[3]

-

Heck Coupling: Alkenylation of the 4-position can be achieved through Heck coupling with an alkene.

-

Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety by coupling with a terminal alkyne. Copper-free Sonogashira conditions are often preferred to avoid potential cytotoxicity associated with copper catalysts.[7][8]

-

Buchwald-Hartwig Amination: The iodo group can be replaced with an amino group through this palladium-catalyzed C-N cross-coupling reaction, providing access to 4,6-diaminoindazole derivatives.[9][10]

Chemoselective Functionalization Strategies

The differential reactivity of the amino and iodo groups allows for their selective functionalization.

-

Reaction at the Amino Group: Standard organic reactions that do not employ transition metal catalysts will typically react selectively with the amino group. For instance, acylation with acetic anhydride can be performed to protect the amino group before carrying out a palladium-catalyzed reaction at the iodo group.

-

Reaction at the Iodo Group: Palladium-catalyzed cross-coupling reactions can be performed selectively at the 4-iodo position. While the amino group can potentially coordinate to the palladium catalyst, this can often be overcome by careful selection of ligands and reaction conditions. In some cases, protection of the amino group may be necessary to achieve high yields.

Furthermore, the indazole ring itself contains an N-H group that can interfere with some reactions. N-protection, for example with a tert-butyloxycarbonyl (Boc) group, is often employed to prevent side reactions and improve the efficiency of cross-coupling reactions.[11] The Boc group can be subsequently removed under acidic conditions.[12][13][14]

Data Presentation: Reactivity in Key Transformations

The following tables summarize quantitative data for reactions analogous to those expected for this compound, based on literature reports for similar substrates.

Table 1: Representative Reactions at the Amino Group

| Reaction Type | Substrate | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |

| Acylation | 6-Amino-1H-indazole | Acetic anhydride, Pyridine | Dichloromethane | Room Temperature, 12h | N-(1H-indazol-6-yl)acetamide | >95 | Inferred from[12] |

| Reductive Amination | 6-Amino-1H-indazole | Benzaldehyde, NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temperature, 18h | N-Benzyl-1H-indazol-6-amine | High | Inferred from[5][6] |

Table 2: Representative Reactions at the Iodo Group (Palladium-Catalyzed Cross-Coupling)

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 100 °C, 40 min (µW) | 5-Nitro-3-vinyl-1H-indazole | 87 | [3] |

| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | C-SH-Pd | K₂CO₃ | Ethanol | 100 °C, 4h | 4-Methoxybiphenyl | up to 100 | [15] |

| Buchwald-Hartwig | 4-tert-Butylbromobenzene | n-Hexylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 °C | N-(n-Hexyl)-4-tert-butylaniline | High | [16] |

| Sonogashira (Cu-free) | Fluorescein iodide | Alkyne-peptide | Pd-ADHP complex | K₂PO₄ | Water | Room Temperature, 30 min | Coupled product | Good to Excellent | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from literature procedures for analogous compounds.

N-Boc Protection of the Indazole Ring

This protocol is based on the general procedure for the Boc protection of indazoles.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-